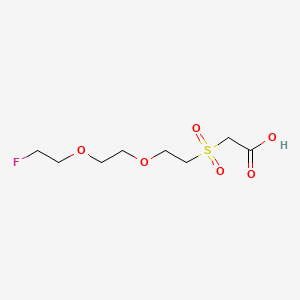
Phenserine-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenserine-d5 is a deuterated form of phenserine, a synthetic drug that has been investigated for its potential to treat Alzheimer’s disease. Phenserine exhibits neuroprotective and neurotrophic effects, making it a promising candidate for mitigating neurological diseases . The deuterated form, this compound, is used in research to study the pharmacokinetics and metabolic pathways of phenserine.
准备方法
Synthetic Routes and Reaction Conditions
Phenserine can be synthesized from physostigmine in a two-step process. The first step involves the formation of eseroline, followed by the reaction with phenyl isocyanate to produce phenserine . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of phenserine-d5 involves the same synthetic route as phenserine, with the incorporation of deuterium at specific positions in the molecule. This is achieved by using deuterated reagents and solvents during the synthesis process .
化学反应分析
Types of Reactions
Phenserine-d5 undergoes various chemical reactions, including:
Oxidation: Phenserine can be oxidized to form its corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert phenserine to its reduced forms, such as eseroline.
Substitution: Phenserine can undergo substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols under mild conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms like eseroline, and substituted carbamate derivatives .
科学研究应用
Phenserine-d5 has a wide range of scientific research applications:
Chemistry: Used to study the metabolic pathways and stability of phenserine.
Biology: Investigated for its neuroprotective effects and ability to modulate neurotransmitter levels.
Medicine: Explored as a potential treatment for Alzheimer’s disease due to its acetylcholinesterase inhibitory activity.
Industry: Utilized in the development of neuroprotective agents and cognitive enhancers.
作用机制
Phenserine-d5 exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is beneficial in improving memory and cognitive functions in Alzheimer’s patients . Additionally, this compound has been shown to reduce the production of beta-amyloid precursor protein, which is implicated in the pathogenesis of Alzheimer’s disease .
相似化合物的比较
Similar Compounds
Physostigmine: A natural acetylcholinesterase inhibitor with a similar mechanism of action.
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A carbamate-based acetylcholinesterase inhibitor with similar therapeutic effects.
Uniqueness of Phenserine-d5
This compound is unique due to its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic studies. Its dual mechanism of action, involving both acetylcholinesterase inhibition and reduction of beta-amyloid precursor protein, sets it apart from other similar compounds .
属性
分子式 |
C20H23N3O2 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(2,3,4,5,6-pentadeuteriophenyl)carbamate |
InChI |
InChI=1S/C20H23N3O2/c1-20-11-12-22(2)18(20)23(3)17-10-9-15(13-16(17)20)25-19(24)21-14-7-5-4-6-8-14/h4-10,13,18H,11-12H2,1-3H3,(H,21,24)/t18-,20+/m1/s1/i4D,5D,6D,7D,8D |
InChI 键 |
PBHFNBQPZCRWQP-YQUOXFQNSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)OC2=CC3=C(C=C2)N([C@@H]4[C@]3(CCN4C)C)C)[2H])[2H] |
规范 SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-fluorophenyl)-4-[(2S)-2-phenoxypropoxy]pyridin-2-one](/img/structure/B12416760.png)





![Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-](/img/structure/B12416803.png)


![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide](/img/structure/B12416818.png)
![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)


